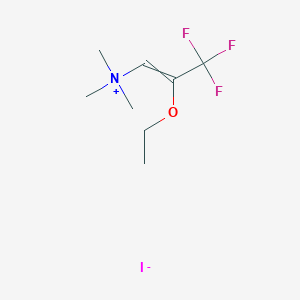
2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of an ethoxy group, trifluoromethyl group, and a trimethylammonium group attached to a prop-1-en-1-aminium iodide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide typically involves the reaction of 2-ethoxy-3,3,3-trifluoropropene with trimethylamine in the presence of an iodinating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The process parameters are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Addition Reactions: The double bond in the prop-1-en-1-aminium moiety can undergo addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are used. The reactions are conducted under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while addition of hydrogen halides results in the formation of halogenated products.
Scientific Research Applications
2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,3,3-trifluoropropene
- 1,1,1-Trifluoro-2-iodoethane
- (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Uniqueness
2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide is unique due to its combination of an ethoxy group, trifluoromethyl group, and trimethylammonium group. This unique structure imparts distinct reactivity and stability, making it a versatile compound for various applications in scientific research.
Properties
CAS No. |
85219-45-0 |
|---|---|
Molecular Formula |
C8H15F3INO |
Molecular Weight |
325.11 g/mol |
IUPAC Name |
(2-ethoxy-3,3,3-trifluoroprop-1-enyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C8H15F3NO.HI/c1-5-13-7(8(9,10)11)6-12(2,3)4;/h6H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VGXZILKHCIMFOO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=C[N+](C)(C)C)C(F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















